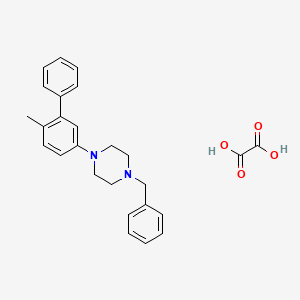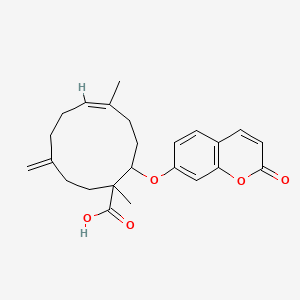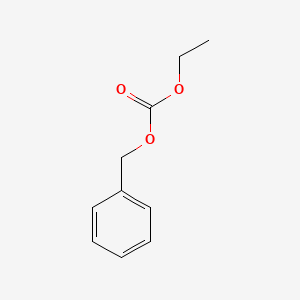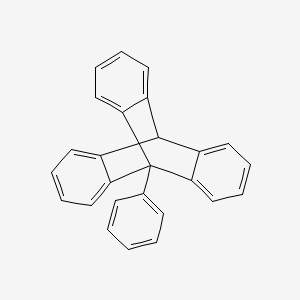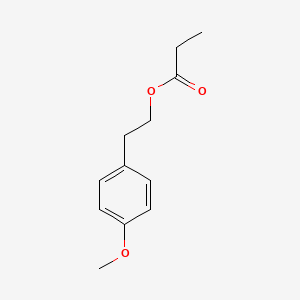
2-(4-Methoxyphenyl)ethyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)ethyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique chemical structure, which includes a methoxyphenyl group attached to an ethyl propanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)ethyl propanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxyphenol with ethyl propanoate in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)ethyl propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 4-methoxyphenol and propanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Methoxyphenol and propanoic acid.
Reduction: 2-(4-Methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)ethyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)ethyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active components like 4-methoxyphenol, which may exert biological effects. The methoxy group on the phenyl ring can also participate in interactions with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Butyl 3-(4-methoxyphenyl)propanoate
Uniqueness
2-(4-Methoxyphenyl)ethyl propanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its methoxy group enhances its reactivity in substitution reactions, and its ester moiety makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
22532-57-6 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)ethyl propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-12(13)15-9-8-10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
AVZBWTUFZLAUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


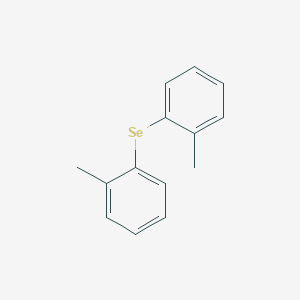
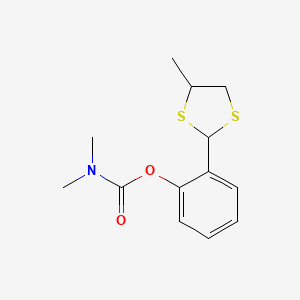
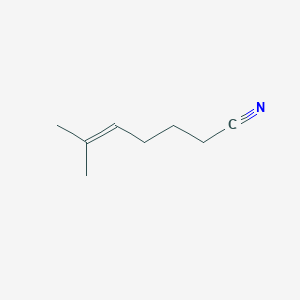

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
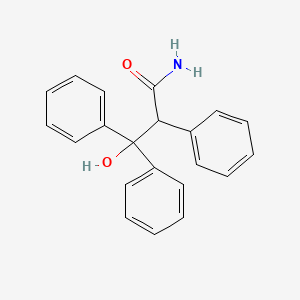

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
